molecular formula C₁₅H₇D₉N₂OS B1159419 Descarboxyl Febuxostat-d9

Descarboxyl Febuxostat-d9

Cat. No.: B1159419
M. Wt: 281.42
Attention: For research use only. Not for human or veterinary use.
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Description

Descarboxyl Febuxostat-d9 (CAS: 1335202-60-2) is a deuterated analog of the Febuxostat impurity, Descarboxyl Febuxostat. Its molecular formula is C15H7D9N2OS (molecular weight: 281.43 g/mol), featuring nine deuterium atoms replacing hydrogens in the parent compound. This isotopologue is primarily used as an internal reference standard in mass spectrometry-based analytical methods for quality control (QC) and quality assurance (QA) during the production of Febuxostat, a xanthine oxidase inhibitor prescribed for hyperuricemia and gout . Its deuterated structure ensures minimal interference with the analyte while improving quantification accuracy in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C₁₅H₇D₉N₂OS

Molecular Weight

281.42

Synonyms

2-(2-Methylpropoxy)-5-(4-methyl-2-thiazolyl)benzonitrile-d9; _x000B_2-Isobutoxy-5-(4-methylthiazol-2-yl)benzonitrile-d9

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Descarboxyl Febuxostat-d9 and related Febuxostat derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Primary Use Regulatory/Safety Notes
This compound C15H7D9N2OS 281.43 Analytical standard, QC/QA Controlled product; short shelf life; requires special handling
Febuxostat Acyl Glucuronide C23H26N2O8S 490.53 Metabolite profiling Limited toxicity data; non-genotoxic in preclinical models
3-Descyano Febuxostat C14H13N2OS 257.33 Impurity characterization No genotoxicity reported; used in stability testing
Febuxostat-d7 C16H5D7N3O2S 325.41 Isotopic internal standard Similar handling restrictions as -d9 variant
Febuxostat Sulfoxide C16H16N3O3S 330.38 Oxidation product analysis Potential immunogenicity; requires toxicity validation

Research Findings and Data Gaps

  • Stability: this compound degrades rapidly under ambient conditions, necessitating storage at -20°C . In contrast, non-deuterated impurities like 3-Descyano Febuxostat exhibit greater stability, making them easier to handle .
  • Synthesis Challenges: Deuterated compounds like this compound require specialized synthesis routes, increasing production costs compared to non-deuterated analogs .
  • Regulatory Compliance: The FDA mandates stringent validation of deuterated standards for ANDA filings, whereas non-deuterated impurities may only require identity confirmation .

Q & A

Q. What ethical frameworks guide the use of this compound in preclinical animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain approval from institutional animal care committees (IACUC) and justify sample sizes via power analysis. Include humane endpoints and anesthesia protocols in methods sections .

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